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molecular formula C10H9F3O4 B8644982 Methoxy(4-trifluoromethoxyphenyl)acetic acid

Methoxy(4-trifluoromethoxyphenyl)acetic acid

Cat. No. B8644982
M. Wt: 250.17 g/mol
InChI Key: IYQNRIHKUXQRLD-UHFFFAOYSA-N
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Patent
US09096531B2

Procedure details

4-Trifluoromethoxybenzaldehyde (25.0 g) was dissolved in a 1:1 mixed solution of methanol/1,4-dioxane (500 mL), and bromoform (30.3 g) was added thereto under ice cooling. Subsequently, a methanol solution (150 mL) of potassium hydroxide (3.3 g) was added dropwise thereto, and the mixture was stirred for 22 hours at room temperature. After distilling off the solvent under reduced pressure, the residue was diluted with water. The mixture was acidified with 3 mol/L hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (50% to 100% ethyl acetate/hexane), and the title compound (29.4 g) was obtained as a crude product.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
methanol 1,4-dioxane
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[O:3][C:4]1[CH:11]=[CH:10][C:7](C=O)=[CH:6][CH:5]=1.C(Br)(Br)Br.C[OH:19].[OH-].[K+].CO.[O:24]1[CH2:29][CH2:28][O:27][CH2:26]C1>>[CH3:26][O:27][CH:28]([C:7]1[CH:6]=[CH:5][C:4]([O:3][C:2]([F:1])([F:12])[F:13])=[CH:11][CH:10]=1)[C:29]([OH:24])=[O:19] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(OC1=CC=C(C=O)C=C1)(F)F
Name
Quantity
30.3 g
Type
reactant
Smiles
C(Br)(Br)Br
Name
methanol 1,4-dioxane
Quantity
500 mL
Type
reactant
Smiles
CO.O1CCOCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
3.3 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 22 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (50% to 100% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC(C(=O)O)C1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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